propyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
PROPYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of PROPYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple stepsCommon synthetic methods for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The thiophene ring can be introduced using condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
PROPYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and properties. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities . The thiophene ring adds to its versatility, making it useful in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of PROPYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Quinoline derivatives typically exert their effects by interacting with DNA, enzymes, or receptors, leading to inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation . The thiophene ring may enhance these effects by providing additional binding sites or modifying the compound’s electronic properties.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine, which are known for their antimalarial activities . Thiophene derivatives like suprofen and articaine are used as nonsteroidal anti-inflammatory drugs and dental anesthetics, respectively . PROPYL 2-(3-METHYL-2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of the quinoline and thiophene rings, which may provide synergistic effects and broaden its range of applications.
Properties
Molecular Formula |
C30H30N2O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
propyl 2-[(3-methyl-2-phenylquinoline-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-3-18-35-30(34)26-22-15-8-5-9-17-24(22)36-29(26)32-28(33)25-19(2)27(20-12-6-4-7-13-20)31-23-16-11-10-14-21(23)25/h4,6-7,10-14,16H,3,5,8-9,15,17-18H2,1-2H3,(H,32,33) |
InChI Key |
JYNBKVYGXMSSFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=NC4=CC=CC=C43)C5=CC=CC=C5)C |
Origin of Product |
United States |
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